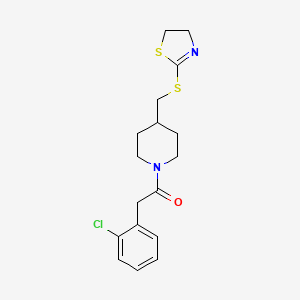
2-(2-Chlorophenyl)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H21ClN2OS2 and its molecular weight is 368.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(2-Chlorophenyl)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is a derivative of piperidine and thiazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, including antimicrobial, anticancer, and enzyme inhibitory effects.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a chlorophenyl group, a thiazole moiety, and a piperidine ring, contributing to its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing thiazole and piperidine structures exhibit significant antimicrobial properties. For example:
- Minimum Inhibitory Concentration (MIC) values for similar thiazole derivatives were found to be as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong activity against these pathogens .
- The compound's structural components suggest potential activity against various bacterial strains due to the presence of the thiazole ring, which is known for its antimicrobial properties .
Anticancer Activity
The piperidine derivatives have been extensively studied for their anticancer properties:
- Compounds with similar structures have shown efficacy in inhibiting tumor growth in various cancer cell lines. For instance, studies indicate that derivatives of piperidine can act as anti-tumor agents by inducing apoptosis in cancer cells .
- The specific mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
Enzyme Inhibition
Enzyme inhibition studies reveal that derivatives of this compound can effectively inhibit key enzymes:
- Acetylcholinesterase (AChE) : Compounds exhibiting AChE inhibitory activity are crucial for treating neurodegenerative diseases. Some studies report IC50 values ranging from 1.13 to 6.28 µM for related compounds, suggesting that this compound may also possess similar inhibitory effects .
- Urease Inhibition : The compound's potential as a urease inhibitor has been noted, with several derivatives showing strong activity against urease with IC50 values significantly lower than standard inhibitors .
Study 1: Antimicrobial Evaluation
A study conducted on various thiazole derivatives reported significant antimicrobial activities against multiple bacterial strains. The most active derivative showed MIC values between 0.22 to 0.25 μg/mL against Staphylococcus aureus and Bacillus subtilis. This suggests that compounds similar to this compound could be developed as potent antimicrobial agents .
Study 2: Anticancer Activity
In vitro studies on piperidine derivatives demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction. For example, derivatives were tested against various cancer cell lines, showing promising results in reducing cell viability at low concentrations .
Data Summary Table
| Biological Activity | Tested Compounds | MIC/IC50 Values | Pathogens/Targets |
|---|---|---|---|
| Antimicrobial | Thiazole Derivatives | 0.22 - 0.25 μg/mL | Staphylococcus aureus, Bacillus subtilis |
| Anticancer | Piperidine Derivatives | IC50 < 10 μM | Various Cancer Cell Lines |
| Enzyme Inhibition | Piperidine Derivatives | IC50 = 1.13 - 6.28 µM | AChE, Urease |
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-1-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2OS2/c18-15-4-2-1-3-14(15)11-16(21)20-8-5-13(6-9-20)12-23-17-19-7-10-22-17/h1-4,13H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAPFBPSSPETJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=NCCS2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














